REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:9][CH:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7]1)=[O:5])[CH3:2].[C:19](OC([O-])=O)([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20].CCCCCC.C(OCC)(=O)C.Cl>C(O)C.C(N(CC)CC)C.O[Mo](O)(=O)=O.C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:9][CH:8]([O:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:7]1)=[O:5])[CH3:2] |f:2.3,5.6|
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Name
|
1-amino-3-benzyloxycyclobutane-1-carboxylic acid ethyl ester
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC(C1)OCC1=CC=CC=C1)N
|
Name
|
mixed solution
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)N(CC)CC
|
Name
|
t-butyl dicarbonate
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)[O-]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O[Mo](=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the solution was cooled in an ice bath for 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield white crystals as a residue
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
stirred in an ice bath for 5 minutes
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature until separation
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted
|
Type
|
WASH
|
Details
|
washed with 150 mL of water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 150 mL of a saturated aqueous solution of sodium hydrogencarbonate, with 150 mL of water twice and with 150 mL of a saturated saline solution twice in this order, dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield yellow oily matter
|
Type
|
EXTRACTION
|
Details
|
Separately, the water layer was extracted
|
Type
|
WASH
|
Details
|
washed with 150 mL of ethyl acetate twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 150 mL of water twice and with 150 mL of saturated saline solution in this order, dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to recover a small amount of yellow oily matter
|
Type
|
CUSTOM
|
Details
|
By the series of operations, 8.82 g of light yellow oily matter was obtained
|
Type
|
CUSTOM
|
Details
|
was briefly purified by silica gel column chromatography (hexane/ethyl acetate=1/1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CC(C1)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14 mmol | |
AMOUNT: MASS | 4.9282 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |